molecular formula C10H11Br2N3OS2 B4354664 5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4354664
M. Wt: 413.2 g/mol
InChI Key: OTMPERVTKJHTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine atoms and the triazole ring in its structure makes it a versatile compound for further chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the 2-thienyl ring: The 2-thienyl ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst such as iron(III) bromide.

    Introduction of the triazole ring: The triazole ring can be introduced by reacting the brominated thiophene with hydrazine hydrate and carbon disulfide under basic conditions to form the corresponding triazole derivative.

    Attachment of the methoxypropyl group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the thiol group: The thiol group can be introduced by reacting the triazole derivative with thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The bromine atoms in the 2-thienyl ring can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as sodium thiolate, sodium methoxide, or primary amines can be used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors, conductive polymers, and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions to introduce the triazole and thiol functionalities.

Mechanism of Action

The mechanism of action of 5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(4,5-dibromo-2-thienyl)-4H-1,2,4-triazole-3-thiol: Lacks the methoxypropyl group but has similar structural features.

    4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol: Lacks the dibromo-2-thienyl group but contains the methoxypropyl and triazole functionalities.

Uniqueness

5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both the dibromo-2-thienyl and methoxypropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4,5-dibromothiophen-2-yl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2N3OS2/c1-16-4-2-3-15-9(13-14-10(15)17)7-5-6(11)8(12)18-7/h5H,2-4H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMPERVTKJHTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-(4,5-DIBROMO-2-THIENYL)-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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